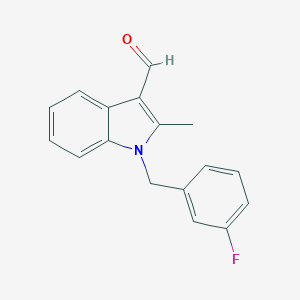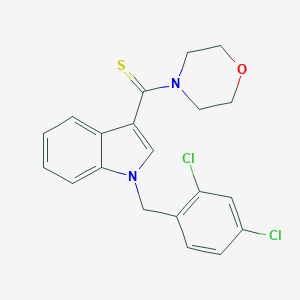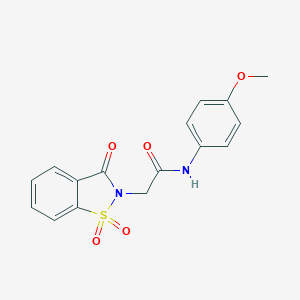
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'DMAAOA' and has been synthesized using different methods.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide' involves the conversion of commercially available starting materials to the desired product through a series of chemical reactions.
Starting Materials
4-methoxyphenol, 2-chloro-N-(4-methoxyphenyl)acetamide, sodium hydroxide, sulfuric acid, potassium persulfate, sodium bicarbonate, hydrogen peroxide, sodium nitrite, sodium azide, sodium hydride, acetic anhydride, thionyl chloride, sodium carbonate, benzisothiazolone
Reaction
4-methoxyphenol is reacted with acetic anhydride and sulfuric acid to form the acetylated product., The acetylated product is then reacted with thionyl chloride to form the corresponding acyl chloride., The acyl chloride is then reacted with sodium azide to form the corresponding azide., The azide is then reduced with sodium hydride to form the corresponding amine., The amine is then reacted with benzisothiazolone in the presence of potassium persulfate to form the desired product., The product is then reacted with sodium bicarbonate and hydrogen peroxide to oxidize the sulfur atom to the desired sulfone., Finally, the sulfone is reacted with sodium nitrite and hydrochloric acid to form the desired compound.
作用機序
DMAAOA exerts its effects through various mechanisms. It has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress. DMAAOA also activates the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, DMAAOA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is crucial for cognitive function.
生化学的および生理学的効果
DMAAOA has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neurodegeneration. DMAAOA has also been shown to improve cognitive function and memory. Additionally, DMAAOA has been shown to exhibit anticancer properties and induce apoptosis in cancer cells.
実験室実験の利点と制限
DMAAOA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, DMAAOA has been extensively studied, and its effects are well-documented. However, there are also limitations to using DMAAOA in lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of DMAAOA. One area of research is the development of DMAAOA derivatives with improved efficacy and lower toxicity. Additionally, the potential use of DMAAOA in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis, should be explored. Furthermore, the mechanisms underlying the anticancer properties of DMAAOA should be further investigated, and its potential use in combination with other anticancer agents should be explored.
Conclusion:
In conclusion, DMAAOA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It possesses anti-inflammatory, antioxidant, and neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DMAAOA has been shown to exhibit anticancer properties and induce apoptosis in cancer cells. While there are limitations to using DMAAOA in lab experiments, its potential for future research is promising.
科学的研究の応用
DMAAOA has been extensively studied for its potential applications in various fields. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. DMAAOA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DMAAOA has been shown to exhibit anticancer properties and has been studied for its potential use in cancer therapy.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-23-12-8-6-11(7-9-12)17-15(19)10-18-16(20)13-4-2-3-5-14(13)24(18,21)22/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDCAIHCSNPGOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

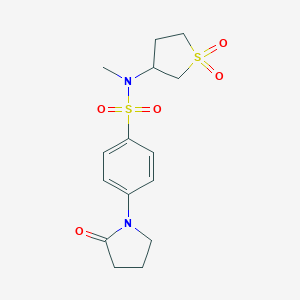
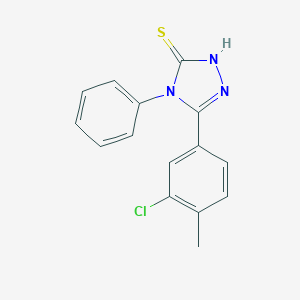
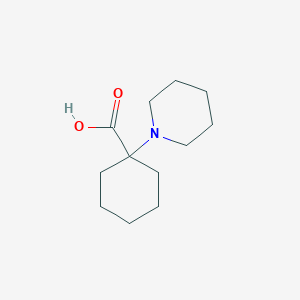
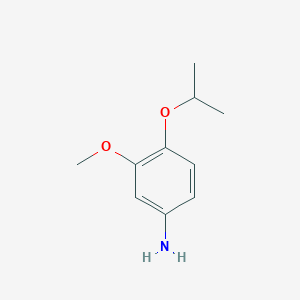
![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)
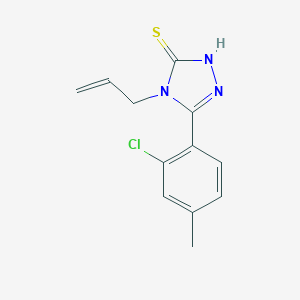
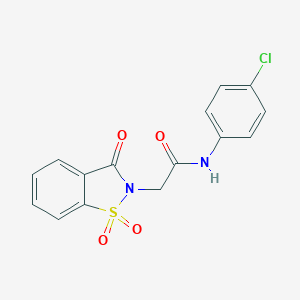
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B479732.png)
![N-bicyclo[2.2.1]hept-2-yl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B479739.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(3-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B479795.png)
![ethyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate](/img/structure/B479830.png)
![2-[(4-Methoxyphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B479840.png)
